molecular formula C11H7Cl2N3O3 B1455995 1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide CAS No. 320419-41-8

1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide

Cat. No. B1455995
CAS RN: 320419-41-8
M. Wt: 300.09 g/mol
InChI Key: SIQWFHRCYOEDLH-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide, also known as DCP-OH-Pyr, is a synthetic compound that belongs to the pyridazine class of heterocyclic compounds. It has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. DCP-OH-Pyr has been used in a variety of scientific research studies to investigate its potential as a therapeutic agent, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Reactions

The research on compounds similar to "1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide" often focuses on synthesizing novel heterocyclic compounds with potential biological activities. For instance, studies have synthesized and evaluated the biological activities of pyridazine derivatives, highlighting the importance of these compounds in developing new pharmaceuticals and agrochemicals (Bergmann et al., 1990), (Kozminykh et al., 2002).

Biological Evaluation and Applications

Many of these studies extend beyond synthesis to evaluate the biological activities of synthesized compounds. For example, certain pyridazine and pyrazoline analogues have been synthesized and assessed for their anti-inflammatory effects, mediated by inhibition of phospholipase A2, indicating their potential as nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017). This showcases the application of these compounds in addressing inflammatory diseases and possibly other conditions.

Antimicrobial and Antifungal Activities

Compounds structurally related to "1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide" have been synthesized and found to possess antimicrobial and antifungal activities. These findings support the utility of these compounds in developing new antimicrobial agents, which could be crucial in combating drug-resistant infections (Patel et al., 2010), (Bildirici et al., 2007).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O3/c12-5-1-2-7(6(13)3-5)16-9(18)4-8(17)10(15-16)11(14)19/h1-4,17H,(H2,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQWFHRCYOEDLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C(=O)C=C(C(=N2)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601145691
Record name 1-(2,4-Dichlorophenyl)-1,6-dihydro-4-hydroxy-6-oxo-3-pyridazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide

CAS RN

320419-41-8
Record name 1-(2,4-Dichlorophenyl)-1,6-dihydro-4-hydroxy-6-oxo-3-pyridazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320419-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dichlorophenyl)-1,6-dihydro-4-hydroxy-6-oxo-3-pyridazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
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1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
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1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
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1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
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1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide
Reactant of Route 6
1-(2,4-Dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxamide

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